molecular formula C21H18ClNO5S B4960118 ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4960118
M. Wt: 431.9 g/mol
InChI Key: OYHDLZPTESEXQA-WOJGMQOQSA-N
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Description

Ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic organic compound with the molecular formula C19H14ClNO4S2 This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-chlorobenzyl alcohol with benzaldehyde derivatives, followed by cyclization with thiosemicarbazide. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or chlorobenzyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted benzylidene or chlorobenzyl derivatives.

Scientific Research Applications

Ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Ethyl [(5E)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other similar compounds, such as:

  • Ethyl [(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
  • Ethyl [(5E)-5-{3-bromo-5-chloro-4-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the 4-chlorobenzyl and benzylidene groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-2-27-19(24)12-23-20(25)18(29-21(23)26)11-15-5-3-4-6-17(15)28-13-14-7-9-16(22)10-8-14/h3-11H,2,12-13H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHDLZPTESEXQA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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